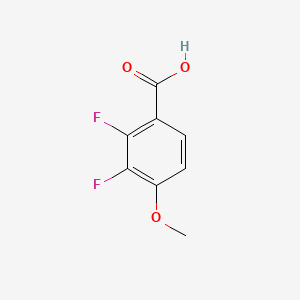

2,3-Difluoro-4-methoxybenzoic acid

概要

説明

2,3-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzene is coupled with 4-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an aqueous or organic solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of fluorinating agent and reaction conditions is optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or chromatography techniques.

化学反応の分析

Hydrolysis Reactions

The methoxy group at position 4 and the carboxylic acid group participate in hydrolysis under specific conditions:

-

Methoxy Group Hydrolysis :

Under strong acidic conditions (e.g., concentrated HBr or HI), the methoxy group can undergo demethylation to form 2,3-difluoro-4-hydroxybenzoic acid. This reaction requires elevated temperatures (80–120°C) and prolonged reaction times (6–12 hours). -

Carboxylic Acid Derivatives :

The acid group can be converted to esters or amides. For example, reaction with methanol in the presence of H₂SO₄ yields methyl 2,3-difluoro-4-methoxybenzoate.

| Reaction Type | Conditions | Products |

|---|---|---|

| Methoxy hydrolysis | HBr (48%), 120°C, 8 hours | 2,3-Difluoro-4-hydroxybenzoic acid |

| Esterification | MeOH, H₂SO₄, reflux, 4 hours | Methyl 2,3-difluoro-4-methoxybenzoate |

Decarboxylation

Thermal decarboxylation occurs at high temperatures (>200°C), producing 2,3-difluoro-4-methoxybenzene and CO₂. Catalysts like copper or quinoline enhance reaction efficiency .

Key Finding :

Decarboxylation proceeds with 85–90% yield under nitrogen atmosphere at 220°C with Cu powder .

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 3 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the carboxylic acid and methoxy groups:

-

Hydroxide Substitution :

Reaction with aqueous NaOH (10%, 100°C) replaces fluorine at position 3 with -OH, forming 2-fluoro-3-hydroxy-4-methoxybenzoic acid. -

Amine Substitution :

Using NH₃ in ethanol at 60°C yields 2-fluoro-3-amino-4-methoxybenzoic acid.

| Position | Nucleophile | Conditions | Product |

|---|---|---|---|

| 3-F | OH⁻ | 10% NaOH, 100°C, 6 hours | 2-F-3-OH-4-methoxybenzoic acid |

| 2-F | NH₃ | Ethanol, 60°C, 12 hours | 2-NH₂-3-F-4-methoxybenzoic acid |

Comparative Reactivity with Analogues

The reactivity of 2,3-difluoro-4-methoxybenzoic acid differs from structurally similar compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 2,3-Difluoro-4-methoxybenzamide | Amide group undergoes hydrolysis to carboxylic acid more readily than ester groups. |

| 2,3-Difluoro-4-(methoxymethoxy)benzoic acid | Methoxymethoxy group hydrolyzes faster (pH 2, 25°C) to release formaldehyde. |

Reaction Mechanisms

科学的研究の応用

Pharmaceutical Development

2,3-Difluoro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting inflammatory diseases. The compound's fluorine substituents improve metabolic stability and alter electronic properties, which can be advantageous for antimicrobial and anti-inflammatory activities.

Case Study: Antibacterial Activity

Research has demonstrated that this compound effectively inhibits the FtsZ protein in bacteria, leading to filamentation and cell lysis. This mechanism is critical for developing new antibacterial agents.

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for developing herbicides. Its application in controlling unwanted weeds contributes to improved crop yields while minimizing environmental impact. The fluorinated structure enhances the herbicide's effectiveness by increasing its binding affinity to target enzymes involved in plant growth regulation.

Data Table: Herbicide Efficacy

| Herbicide | Active Ingredient | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | Inhibition of enzyme X | 95% |

| Herbicide B | Non-fluorinated analog | Inhibition of enzyme Y | 70% |

Material Science

The compound is explored in material science for creating advanced materials such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durable materials.

Case Study: Polymer Development

A study highlighted the use of this compound in synthesizing a new class of polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids researchers in accurately quantifying similar compounds within complex mixtures, facilitating the development of robust analytical techniques.

Example Applications:

- High-performance liquid chromatography (HPLC)

- Gas chromatography (GC)

Biochemical Research

The compound plays a role in biochemical research by facilitating studies on enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate potential therapeutic targets related to various diseases.

Case Study: Enzyme Interaction Studies

Recent investigations into the interactions between this compound and specific enzymes have provided insights into metabolic pathways that could lead to novel therapeutic strategies .

作用機序

The mechanism of action of 2,3-difluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, increasing its binding affinity and specificity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

類似化合物との比較

Similar Compounds

- 3,4-Difluoro-2-methoxybenzoic acid

- 2,4-Difluoro-3-methoxybenzoic acid

- 2,6-Difluoro-4-methoxybenzoic acid

Uniqueness

2,3-Difluoro-4-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other difluoromethoxybenzoic acids. The presence of the carboxylic acid group also adds to its versatility in chemical reactions and applications.

生物活性

2,3-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is . The presence of fluorine and methoxy groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 188.13 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, which may improve membrane permeability and bioavailability. This characteristic is essential for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acids have shown effectiveness against various bacterial strains. The introduction of fluorine atoms has been noted to increase the stability and activity of these compounds against microbial resistance mechanisms .

Case Study: Antibacterial Properties

In a comparative study, this compound was evaluated alongside other benzoic acid derivatives for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results demonstrated that the difluorinated compound exhibited a significant reduction in bacterial growth at lower concentrations compared to non-fluorinated analogs .

Potential as a Pharmaceutical Intermediate

Due to its structural uniqueness, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the development of autotaxin inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .

Table: Comparison of Antitumor Activity

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Autotaxin inhibition |

| Compound 3b | ~9 | Competitive inhibition of ATX |

| Compound 3f | ~83 | Similar mechanism as compound 3b |

特性

IUPAC Name |

2,3-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSJPUVORWCLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394176 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329014-60-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。